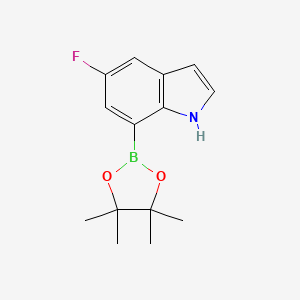

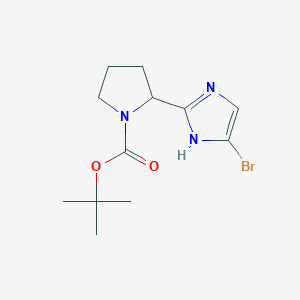

![molecular formula C16H23N5O3S B2813041 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane CAS No. 1989757-39-2](/img/structure/B2813041.png)

1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazoles are a class of organic compounds with the molecular formula C3H3N2H. They are characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 3,5-dimethylpyrazole can be synthesized by the condensation of acetylacetone and hydrazine .

Molecular Structure Analysis

The pyrazole ring of these compounds is characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For example, they can participate in oxidation reactions . They can also react with primary amines, leading to the formation of corresponding enamino nitriles .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary. For instance, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. The synthesized pyrazole derivatives (compounds 9–15) were evaluated for their antileishmanial activity against Leishmania aethiopica clinical isolates. Notably, compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs such as miltefosine and amphotericin B deoxycholate . The molecular docking study further supported the efficacy of compound 13, suggesting it as a potential pharmacophore for antileishmanial drug development.

Antimalarial Activity

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. The same pyrazole derivatives (compounds 14 and 15) exhibited promising inhibition effects against Plasmodium berghei . Compound 14 achieved 70.2% suppression, while compound 15 showed an impressive 90.4% suppression . These findings highlight the potential of hydrazine-coupled pyrazoles as candidates for safe and effective antimalarial agents.

Mecanismo De Acción

While the specific mechanism of action for your compound is not available, pyrazole compounds are known to have diverse pharmacological effects. They can act as biological transformation agents, biological active agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .

Direcciones Futuras

Pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They hold promise for further developments in catalytic processes relating to catecholase activity and could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propiedades

IUPAC Name |

[3-(azepan-1-ylsulfonyl)-1-methylpyrazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-12-10-13(2)21(17-12)16(22)14-11-19(3)18-15(14)25(23,24)20-8-6-4-5-7-9-20/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPMUAERVFKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CN(N=C2S(=O)(=O)N3CCCCCC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2812958.png)

![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)

![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)